1-(2-Methoxyethyl)piperidin-3-ol

Description

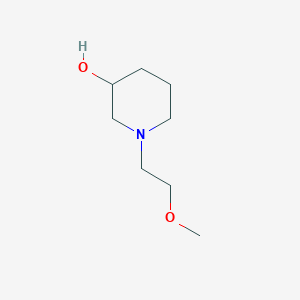

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLSYUDDYUGXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Development of Efficient Synthetic Routes for 1-(2-Methoxyethyl)piperidin-3-ol

The construction of the this compound framework can be approached through various synthetic strategies, ranging from classical methods to more modern, selective, and sustainable approaches.

Classical and Retrosynthetic Approaches

A logical retrosynthetic analysis of this compound suggests several key disconnections. The most straightforward approach involves the disconnection of the N-C bond of the piperidine (B6355638) nitrogen and the 2-methoxyethyl group, leading to piperidin-3-ol and a suitable 2-methoxyethylating agent like 2-methoxyethyl halide. This approach relies on the availability of the piperidin-3-ol precursor.

Alternatively, a disconnection of the piperidine ring itself can be envisioned. Classical methods for constructing the piperidine skeleton often involve the cyclization of linear precursors. For instance, a Dieckmann condensation of a suitably substituted amino diester could form the piperidin-3-one (B1582230) precursor, which can then be reduced to the desired alcohol. Another classical route is the hydrogenation of a corresponding pyridine (B92270) derivative, such as 3-hydroxy-N-(2-methoxyethyl)pyridinium salt.

A plausible synthetic route commencing from commercially available starting materials could involve the N-alkylation of piperidin-3-ol with 2-bromo- or 2-chloroethoxymethane. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Chemo- and Regioselective Synthesis Strategies

The synthesis of 3-substituted piperidines, such as this compound, presents challenges in controlling chemo- and regioselectivity. Direct functionalization of the piperidine ring at the C3 position is often difficult due to the electronic deactivation caused by the nitrogen atom. Therefore, indirect strategies are frequently employed.

One such strategy involves the use of a protected piperidine derivative where the nitrogen is rendered less basic, allowing for more controlled reactions on the ring. For instance, N-Boc-piperidin-3-one can be used as a key intermediate. The ketone at the 3-position provides a handle for introducing the hydroxyl group via reduction, and the Boc protecting group can be removed and followed by N-alkylation with the 2-methoxyethyl group.

Regioselectivity can also be achieved by constructing the ring from acyclic precursors where the substitution pattern is pre-determined. For example, a Michael addition of an amine to an α,β-unsaturated ester, followed by cyclization, can lead to a piperidin-3-one derivative with the desired substitution pattern.

A study on the synthesis of a related compound, 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine, demonstrated the feasibility of constructing N-alkoxyethyl substituted piperidines from a piperidone precursor. researchgate.net This suggests a viable regioselective route to this compound could start from 1-(2-methoxyethyl)piperidin-3-one, followed by selective reduction of the ketone.

Exploration of Sustainable and Green Chemistry Methodologies

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of this compound, several green chemistry principles can be applied.

One approach is the use of catalytic hydrogenation for the synthesis of the piperidine ring from a pyridine precursor. This method often utilizes heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Furthermore, the use of safer solvents and reaction conditions is a key aspect of green chemistry. For instance, the use of water as a solvent, where possible, is highly desirable.

Biocatalysis offers a powerful green alternative for the synthesis of chiral alcohols. The stereoselective reduction of a ketone precursor, such as 1-(2-methoxyethyl)piperidin-3-one, using ketoreductases can provide the desired enantiomer of this compound with high efficiency and under mild, environmentally benign conditions. This enzymatic approach avoids the use of stoichiometric metal hydride reducing agents and often proceeds with excellent enantioselectivity.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The presence of a stereocenter at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of great importance, particularly in the context of medicinal chemistry where different enantiomers can exhibit distinct biological activities.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral piperidines. One strategy involves the asymmetric hydrogenation of a prochiral substituted pyridine or dihydropyridine (B1217469) precursor. Chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral ligands, can effectively control the stereochemical outcome of the hydrogenation, leading to the formation of one enantiomer of the piperidine product in excess.

Another approach is the use of organocatalysis. Chiral amines or phosphoric acids can catalyze the enantioselective formation of the piperidine ring through various reaction pathways, such as asymmetric Michael additions or Mannich reactions of acyclic precursors.

A recent study demonstrated the enzymatic synthesis of the four stereoisomers of 3-substituted-4-hydroxypiperidines via the carbonyl reductase-catalyzed reduction of the corresponding piperidin-4-ones. rsc.orgrsc.org This biocatalytic approach offers excellent stereocontrol. By selecting the appropriate enzyme and substrate configuration, specific stereoisomers can be obtained with high enantiomeric and diastereomeric excess. This methodology could be directly applicable to the stereoselective synthesis of this compound from its corresponding ketone.

The following table summarizes the results from a study on the enzymatic reduction of a related N-Boc-protected piperidinone, highlighting the potential for high stereoselectivity.

| Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |

| Carbonyl Reductase HeCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4S)-alcohol | >99 | >99 |

| Carbonyl Reductase DbCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4R)-alcohol | >99 | >99 |

| Data adapted from a study on enzymatic synthesis of 3-substituted-4-hydroxypiperidines. rsc.orgrsc.org |

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis utilizes readily available and inexpensive chiral starting materials, such as amino acids or carbohydrates, to construct more complex chiral molecules. For the synthesis of chiral piperidin-3-ol derivatives, amino acids like L-glutamic acid or L-aspartic acid can serve as versatile starting points.

A multi-step synthesis starting from L-glutamic acid has been reported to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This strategy involves the formation of a diol from the amino acid, followed by cyclization to form the piperidine ring. Although this route leads to an amino-substituted piperidine, the underlying principles of using a chiral starting material to control the stereochemistry of the final product are directly applicable. A similar strategy could be envisioned where a chiral precursor derived from a natural source is elaborated to form the this compound skeleton.

Another approach within chiral pool synthesis is the derivatization of a commercially available chiral building block. For example, chiral 3-hydroxypiperidine (B146073) can be resolved from its racemic mixture using chiral resolving agents and then N-alkylated with 2-methoxyethyl halide to yield the desired enantiomerically pure product.

The following table outlines a synthetic approach starting from L-glutamic acid to produce a chiral piperidine derivative, illustrating the chiral pool concept.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Esterification | L-Glutamic acid | Diethyl L-glutamate | Quantitative |

| 2 | N-Boc Protection | Diethyl L-glutamate | N-Boc-diethyl L-glutamate | 92 |

| 3 | Reduction | N-Boc-diethyl L-glutamate | N-Boc-glutaminol | 85 |

| 4 | Tosylation | N-Boc-glutaminol | Ditosylate derivative | 88 |

| 5 | Cyclization with Benzylamine | Ditosylate derivative | (S)-1-Benzyl-3-(N-Boc-amino)piperidine | 78 |

| Data adapted from a study on the synthesis of 3-amino substituted piperidines from L-glutamic acid. niscpr.res.in |

Advanced Derivatization Strategies at the Hydroxyl Moiety

The hydroxyl group at the C-3 position of this compound serves as a primary site for synthetic modification. This functional group allows for a wide range of derivatization strategies aimed at altering the molecule's physicochemical properties, such as lipophilicity, steric profile, and hydrogen bonding capacity, which can in turn influence its biological activity.

Selective Esterification and Etherification Reactions

Selective esterification and etherification are fundamental transformations for modifying the hydroxyl moiety. These reactions introduce new functional groups, thereby expanding the chemical space of accessible derivatives.

Selective Esterification: The conversion of the secondary alcohol to an ester is a common and versatile derivatization strategy. This is typically achieved by reacting the parent alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base. For instance, the reaction with benzoyl chloride would yield 1-(2-methoxyethyl)piperidin-3-yl benzoate. A variety of esterification methods can be employed to accommodate different substrates and achieve selective acylation. google.com

Selective Etherification: Etherification of the hydroxyl group provides another route to structural diversification. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by nucleophilic attack on an alkyl halide, is a classic method. For example, treating this compound with sodium hydride and then benzyl (B1604629) bromide would produce 3-(benzyloxy)-1-(2-methoxyethyl)piperidine. Milder conditions can also be utilized, such as those in the Mitsunobu reaction, which allows for the etherification of a broad range of alcohols.

| Reaction Type | Illustrative Reagents | Product Class |

| Esterification | Acid Chloride, Pyridine | 1-(2-methoxyethyl)piperidin-3-yl esters |

| Etherification | Sodium Hydride, Alkyl Halide | 3-(alkoxy)-1-(2-methoxyethyl)piperidines |

Redox Transformations and Functional Group Interconversions

Redox reactions offer further opportunities for modifying the core structure. Oxidation of the hydroxyl group or its conversion to other functionalities significantly broadens the scope of potential derivatives.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-methoxyethyl)piperidin-3-one. A variety of oxidizing agents can be employed for this transformation, including mercuric acetate, which is effective for the oxidation of N-alkyl substituted 4-piperidones to 2,3-dihydro-4-pyridones. arkat-usa.org The resulting ketone is a key intermediate that can undergo further reactions, such as nucleophilic additions or reductive aminations, to introduce additional diversity.

Functional Group Interconversions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. These activated intermediates are then susceptible to nucleophilic substitution by a wide array of nucleophiles. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be subsequently reduced to an amine. This two-step sequence provides a route to 3-amino-1-(2-methoxyethyl)piperidine derivatives. ohiolink.edu

| Transformation | Reagents | Intermediate/Product |

| Oxidation | Pyridinium (B92312) Chlorochromate (PCC) | 1-(2-methoxyethyl)piperidin-3-one |

| Tosylation | p-Toluenesulfonyl chloride, base | 1-(2-methoxyethyl)piperidin-3-yl tosylate |

| Nucleophilic Substitution | Sodium Azide (on tosylate) | 3-azido-1-(2-methoxyethyl)piperidine |

Chemical Modifications of the Piperidine Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring is another key site for chemical modification, influencing the compound's basicity, polarity, and interaction with biological targets.

N-Alkylation and N-Acylation Reactions

Direct modification of the already substituted nitrogen atom presents certain challenges, but indirect methods or reactions on precursor molecules allow for extensive variation.

N-Alkylation: As a tertiary amine, this compound cannot undergo further direct alkylation without forming a quaternary ammonium (B1175870) salt. However, synthetic strategies starting from piperidin-3-ol would allow for N-alkylation with a wide range of alkyl halides before or after modification of the hydroxyl group. Standard procedures often involve reacting the secondary amine with an alkyl halide in the presence of a base like potassium carbonate or diisopropylethylamine in a suitable solvent. researchgate.net

N-Acylation: Direct N-acylation of the tertiary nitrogen is not feasible. However, N-acyl piperidine derivatives can be readily synthesized from the corresponding secondary amine precursor, piperidin-3-ol. A variety of N-acyl-N-phenyl ureas of piperidine have been synthesized and evaluated for biological activity. nih.gov

Synthesis of Quaternary Ammonium Salts and Related Species

The quaternization of the piperidine nitrogen is a straightforward and important transformation that introduces a permanent positive charge, significantly altering the compound's properties.

Quaternization: The reaction of the tertiary amine with an alkyl halide, known as the Menschutkin reaction, yields a quaternary ammonium salt. nih.govscienceinfo.com For example, reacting this compound with methyl iodide would produce 1-(2-methoxyethyl)-1-methyl-3-hydroxypiperidin-1-ium iodide. These reactions are typically performed by mixing the amine and the alkylating agent in a suitable solvent. srce.hr The resulting salts often exhibit increased water solubility and different biological profiles compared to their tertiary amine precursors.

| Reaction | Reagent Example | Product Example |

| Quaternization | Methyl Iodide | 1-(2-methoxyethyl)-1-methyl-3-hydroxypiperidin-1-ium iodide |

| Quaternization | Benzyl Bromide | 1-benzyl-1-(2-methoxyethyl)-3-hydroxypiperidin-1-ium bromide |

Functionalization and Ring Expansion/Contraction Reactions of the Piperidine System

Altering the piperidine ring itself through functionalization at other positions or by changing the ring size represents more advanced and complex synthetic strategies.

Functionalization: Direct and site-selective C-H functionalization of the piperidine ring is a powerful but challenging strategy. nih.gov Rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C-2, C-3, and C-4 positions, with the site-selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.gov For instance, electrochemical methods in flow cells can be used for the methoxylation of N-formylpiperidine at the C-2 position, which then serves as a precursor for introducing other nucleophiles. nih.gov

Ring Expansion/Contraction: Skeletal transformations that alter the size of the heterocyclic ring can lead to novel scaffolds.

Ring Expansion: Methodologies for the two-carbon ring expansion of 2-vinyl piperidines to their azocane (B75157) (eight-membered ring) counterparts have been developed using palladium-catalyzed rearrangements. chemrxiv.org

Ring Contraction: Oxidative rearrangement approaches can be used for the ring contraction of N-H piperidines to pyrrolidines. researchgate.net Another strategy involves a photomediated ring contraction of saturated heterocycles. nih.gov These methods, while not yet specifically reported for this compound, represent potential pathways for generating structurally novel derivatives.

Metal-Catalyzed Coupling Reactions on the Piperidine Ring

There are currently no specific examples in the available scientific literature of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira reactions, being performed on the piperidine ring of this compound. The research literature focuses more on the synthesis of the piperidine core from various precursors or functionalization at other positions, such as the hydroxyl group, of similar piperidin-3-ol derivatives.

Due to the lack of published research in this specific area, a data table detailing research findings on metal-catalyzed coupling reactions of this compound cannot be provided.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination (on 1-(2-Methoxyethyl)piperidin-3-ol derivatives or structurally related compounds)

In the solid state, molecules of piperidine (B6355638) derivatives are often held together by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. For this compound, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom and the ether oxygen atom can also act as hydrogen bond acceptors.

Stereochemical Characterization and Enantiomeric Purity Assessment

The separation and quantification of the enantiomers of this compound are essential for assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques for this purpose. khanacademy.org

Chiral HPLC involves passing a solution of the racemic mixture through a column packed with a chiral material. The two enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification. capes.gov.br Common CSPs for separating amine and alcohol enantiomers include those based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers. |

An alternative strategy is derivatization. The racemic piperidinol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral isocyanate) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC). Subsequent removal of the chiral auxiliary from the separated diastereomers yields the pure enantiomers. nih.gov

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net These methods are powerful for distinguishing between enantiomers and probing the stereochemical features of a molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. For this compound, the relevant chromophore is the n → σ* transition of the C-O and C-N bonds. While these transitions are typically weak, they can provide characteristic CD signals (Cotton effects). The two enantiomers will produce mirror-image CD spectra. The sign of the Cotton effect can often be correlated with the absolute configuration based on empirical rules established for similar structures. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. acs.org An ORD spectrum displays a plain curve far from an absorption band and an anomalous curve (containing a peak and a trough) in the region of a Cotton effect. The shape and sign of the anomalous curve are directly related to the absolute configuration of the chiral center.

For 3-hydroxypiperidine (B146073) derivatives, the sign of the Cotton effect is related to the helicity of the chromophore and its substituents, which in turn depends on the conformation of the piperidine ring.

Detailed Conformational Analysis of the Piperidine Ring and Side Chains

The six-membered piperidine ring of this compound is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at C3 (the hydroxyl group) and N1 (the 2-methoxyethyl group) can occupy either an axial or an equatorial position.

Solution State (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying conformations in solution. rsc.org The conformational equilibrium between the axial and equatorial forms of the hydroxyl group can be investigated by analyzing the coupling constants (³J) of the proton at C3 (the carbinol proton).

Axial C3-H: An axial proton typically shows large couplings (³J_ax,ax ≈ 10-13 Hz) to the adjacent axial protons at C2 and C4 and small couplings (³J_ax,eq ≈ 2-5 Hz) to the equatorial protons.

Equatorial C3-H: An equatorial proton shows small couplings (³J_eq,ax ≈ 2-5 Hz and ³J_eq,eq ≈ 2-5 Hz) to all adjacent protons.

By measuring these coupling constants, the relative populations of the conformers with equatorial and axial hydroxyl groups can be determined. Temperature-dependent NMR studies can also provide thermodynamic data for the conformational equilibrium. researchgate.net

Solid State (X-ray Crystallography): In the solid state, the conformation is "frozen" within the crystal lattice. Single-crystal X-ray diffraction provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the preferred conformation in the solid state. mdpi.com This would definitively show the chair conformation of the piperidine ring and the specific axial or equatorial orientation of both the C3-hydroxyl and the N-(2-methoxyethyl) substituents.

The conformational equilibrium of the piperidine ring is influenced by the steric and electronic nature of its substituents. researchgate.netnih.gov

C3-Hydroxyl Group: The preference for the hydroxyl group to be in the equatorial position is governed by its steric bulk, minimizing 1,3-diaxial interactions with the axial hydrogens at C5. The conformational preference can be quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. For a hydroxyl group on a cyclohexane (B81311) ring, the A-value is approximately 0.6-1.0 kcal/mol in favor of the equatorial position. A similar value is expected for the piperidine ring.

Table 2: Summary of Conformational Influences

| Substituent | Position | Predominant Orientation | Rationale |

| -OH | C3 | Equatorial | Minimizes 1,3-diaxial steric strain. |

| -CH₂CH₂OCH₃ | N1 | Equatorial | Minimizes steric interactions with the rest of the ring. |

| Nitrogen Lone Pair | N1 | Axial | Less sterically demanding than the N-substituent. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. For 1-(2-Methoxyethyl)piperidin-3-ol, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger), can be employed to determine its most stable three-dimensional structure. nih.gov

The piperidine (B6355638) ring can exist in a chair conformation, with the substituents at the 1 and 3 positions being either axial or equatorial. DFT calculations can predict the relative energies of these different conformers, thus identifying the most stable arrangement. For instance, in studies of N-acylpiperidines, the preference for an axial or equatorial substituent at the 2-position is influenced by pseudoallylic strain, a concept that could also be relevant for the 3-hydroxy group in this compound. nih.gov The methoxyethyl group on the nitrogen atom will also have multiple possible conformations that can be explored to find the global energy minimum.

Table 1: Representative DFT-Calculated Energy Differences for Piperidine Conformers This table presents hypothetical energy differences for illustrative purposes, as specific data for this compound is not available. The values are based on typical energy differences observed in substituted piperidines.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-3-ol, Gauche-methoxyethyl | 0.00 |

| Axial-3-ol, Gauche-methoxyethyl | 0.75 |

| Equatorial-3-ol, Anti-methoxyethyl | 0.50 |

| Axial-3-ol, Anti-methoxyethyl | 1.25 |

Electrostatic Potential and Frontier Orbital Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.orgresearchgate.net For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom, indicating their nucleophilic character. researchgate.net Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. youtube.com

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, while the LUMO may be distributed over the carbon skeleton.

Table 2: Hypothetical Frontier Orbital Energies for this compound These values are illustrative and based on typical DFT calculations for similar molecules.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Prediction of Acidity/Basicity (pKa) and Other Reactivity Descriptors

The basicity of the piperidine nitrogen and the acidity of the hydroxyl group are key properties of this compound. Computational methods can predict the pKa values of these functional groups. strath.ac.uk Various approaches exist, including methods based on thermodynamic cycles combined with DFT calculations, as well as semiempirical quantum chemical methods. nih.govrsc.org These methods often calculate the Gibbs free energy change for the protonation or deprotonation reaction in a solvent, which is then related to the pKa. For cyclic amines, machine learning models have also been developed to predict pKa values based on molecular descriptors. uregina.ca The predicted pKa is crucial for understanding the molecule's ionization state at a given pH. Other reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from the HOMO and LUMO energies to further characterize its reactivity. researchgate.net

Molecular Modeling and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational flexibility and intermolecular interactions of this compound over time.

The presence of a flexible methoxyethyl side chain and a piperidine ring means that this compound can adopt a multitude of conformations. A conformational search is a computational procedure used to find the low-energy conformations of a molecule. researchgate.net This can be done using systematic or stochastic search algorithms combined with molecular mechanics force fields. The resulting conformations can then be further optimized and their energies ranked using more accurate DFT methods. Mapping the energy landscape provides a comprehensive picture of the accessible conformations and the energy barriers between them. researchgate.net

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, such as water. nih.gov In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. acs.orgescholarship.org This allows for the investigation of how the solvent influences the conformational preferences of the molecule and how the molecule interacts with the solvent through hydrogen bonding and other non-covalent interactions. For example, an MD simulation could reveal the stability of intramolecular hydrogen bonds versus hydrogen bonds with water molecules. Such simulations are critical for understanding the behavior of the molecule in a biological or chemical system. nih.gov

In Silico Prediction of Molecular Interactions for Biological Systems

In modern drug discovery, in silico methods are indispensable for predicting how a molecule might behave in a biological environment, thereby saving significant time and resources. sciengpub.ir For a compound like this compound, which contains a versatile piperidine scaffold, computational tools can offer profound insights into its potential as a pharmacologically active agent. These techniques model the interactions between the small molecule (ligand) and biological macromolecules (targets) at an atomic level.

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals targeting a wide array of biological systems. ijnrd.orgnih.gov Computational approaches such as molecular docking and pharmacophore modeling are therefore crucial for exploring the potential protein targets for piperidine derivatives and for designing new, more potent, and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method evaluates the binding affinity by calculating a scoring function, which estimates the free energy of binding. nih.gov For this compound, docking studies can be performed against hypothetical targets known to bind other structurally similar piperidine-containing molecules. The process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site (often a grid box around the active site), and then allowing a docking algorithm, such as AutoDock Vina, to explore possible binding poses. nih.govresearchgate.net

Given the prevalence of the piperidine scaffold in neuroactive and anticancer agents, several hypothetical targets can be proposed for docking studies with this compound. ijnrd.orgnih.gov

Cholinesterases (AChE/BChE): Many piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of neurotransmitters. These are key targets in the management of Alzheimer's disease. nih.gov Docking could explore how the hydroxyl and methoxyethyl groups of the compound interact with key residues like tryptophan and tyrosine in the enzyme's active site.

Androgen Receptor (AR): The AR is a crucial target in prostate cancer therapy, and various arylpiperazine derivatives have been developed as AR antagonists. nih.gov Docking studies could reveal whether this compound can fit into the ligand-binding pocket of the AR, potentially forming key hydrophobic interactions. nih.gov

MDM2 Oncoprotein: The interaction between p53 and its negative regulator, MDM2, is a key target for cancer therapy. Piperidine-based molecules have been identified as inhibitors of this protein-protein interaction. nih.gov Docking could assess the potential for the compound to occupy the hydrophobic pockets of MDM2 that normally bind p53.

The results of such docking studies are typically summarized by the predicted binding energy (in kcal/mol) and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts. nih.gov

Table 1: Hypothetical Targets for this compound and Potential Key Interactions

| Hypothetical Target | Therapeutic Area | Potential Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Trp84, Tyr334, Phe330 | Pi-Alkyl, Hydrogen Bonding |

| Androgen Receptor (AR) | Prostate Cancer | Leu704, Met745, Phe764 | Hydrophobic |

| MDM2 | Cancer | Leu54, Val93, Ile61 | Hydrophobic |

| PARP-1 | Cancer | Gly863, Ser904, Tyr907 | Hydrogen Bonding, Pi-Alkyl |

This table is illustrative and based on docking studies of similar piperidine scaffolds against these targets. nih.govnih.govnih.govacs.org

Pharmacophore modeling is another powerful in silico technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. nih.gov These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and ionizable groups. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the active site of a target protein (structure-based). nih.govnih.gov

The structure of this compound presents several key pharmacophoric features:

Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group, the oxygen atom of the methoxy group, and the nitrogen atom of the piperidine ring.

Hydrophobic (H): The aliphatic piperidine ring and the ethyl chain.

These features can be used to construct a 3D pharmacophore query to search large chemical databases for other molecules that share the same spatial arrangement of features but may have a different core structure (a process known as scaffold hopping). mdpi.comnih.gov This virtual screening approach can rapidly identify novel hit compounds with a higher probability of being active at the desired target. sciengpub.irmdpi.com For example, a library of compounds could be screened against a pharmacophore model derived from this compound to find new potential inhibitors for a target like the SARS-CoV-2 papain-like protease (PLpro), where similar scaffolds have been investigated. mdpi.com

Table 2: Pharmacophoric Features of this compound

| Feature Type | Atom/Group Responsible | Potential Role in Binding |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Interaction with electronegative residues (e.g., Asp, Glu, backbone carbonyls) |

| Hydrogen Bond Acceptor | Hydroxyl Oxygen | Interaction with hydrogen-donating residues (e.g., Ser, Thr, backbone amides) |

| Hydrogen Bond Acceptor | Methoxy Oxygen | Interaction with hydrogen-donating residues |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Interaction with hydrogen-donating residues (if unprotonated) or acidic residues (if protonated) |

| Hydrophobic Center | Piperidine Ring | Van der Waals interactions with hydrophobic pockets |

| Hydrophobic Center | Ethyl Linker | Van der Waals interactions with hydrophobic pockets |

Application of Machine Learning and Cheminformatics in Compound Analysis and Prediction

Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the prediction of a compound's properties and biological activities from its chemical structure alone. clinmedkaz.orgupf.edu These approaches use algorithms to learn from large datasets of known molecules and their associated experimental data. researchgate.net

For this compound, these methods can be applied in several ways:

Property Prediction: ML models can predict a wide range of physicochemical properties (e.g., solubility, logP) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics. These predictions are crucial for early-stage assessment of a compound's drug-likeness.

Biological Activity Prediction: Cheminformatics tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can analyze a 2D chemical structure and predict a spectrum of potential biological activities and protein targets. clinmedkaz.org These tools operate on the principle that structurally similar compounds are likely to have similar biological activities. researchgate.net For instance, a PASS analysis of novel piperidine derivatives predicted potential applications in treating central nervous system diseases and as anesthetic agents. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds including this compound were synthesized and tested, a 3D-QSAR model could be built. nih.gov Such models correlate the 3D structural features (steric and electrostatic fields) of the molecules with their biological activity, providing a predictive tool for designing more potent analogues. nih.gov

The integration of machine learning with experimental data can accelerate the drug development cycle by prioritizing which compounds to synthesize and test, ultimately making the process more efficient and cost-effective. researchgate.net

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 159.24 g/mol | Calculation |

| XLogP3 | 0.2 | Cheminformatics Prediction |

| Hydrogen Bond Donors | 2 | Rule-based (OH, NH) |

| Hydrogen Bond Acceptors | 3 | Rule-based (O, N, O) |

| Rotatable Bonds | 4 | Rule-based |

| Topological Polar Surface Area | 41.7 Ų | Cheminformatics Prediction |

Note: Predicted values are generated by computational algorithms and serve as estimations.

Role As a Versatile Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Structurally Complex Heterocyclic Scaffolds

The inherent reactivity of the functional groups in 1-(2-Methoxyethyl)piperidin-3-ol makes it an ideal starting point for the construction of more elaborate heterocyclic systems. The piperidine (B6355638) ring itself is a privileged scaffold, and its derivatization can lead to novel molecular architectures.

The secondary amine and the hydroxyl group are key handles for cyclization and multicomponent assembly processes. For instance, piperidine derivatives are frequently employed in Mannich-type reactions to generate structurally diverse polyheterocyclic frameworks. nih.govnih.gov This strategy involves the assembly of multiple components in a single operation to rapidly build molecular complexity. nih.gov The amine of the piperidine ring can react with an aldehyde and a carbon nucleophile to forge new carbon-carbon and carbon-nitrogen bonds, leading to fused or bridged ring systems.

Furthermore, the hydroxyl group at the C-3 position can be used as a nucleophile or can be converted into a leaving group to facilitate intramolecular cyclization reactions. This approach has been used to create novel entries to bridged tetrahydroquinoline scaffolds and other complex systems. nih.govnih.gov The development of one-pot sequences for tandem reactions, such as urea/thiourea formation followed by cyclization, highlights the utility of functionalized piperidines in diversity-oriented synthesis. nih.gov The strategic placement of the methoxyethyl group on the nitrogen atom can also influence the stereochemical outcome of reactions and can be cleaved or modified in later synthetic steps if required, adding another layer of synthetic versatility. nih.gov

Utility in the Construction of Advanced Bioactive Molecules and Drug Candidates (Pre-Clinical)

The piperidine nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates. nih.gov Derivatives of N-substituted piperidines, in particular, have been investigated for a wide range of biological activities. The unique combination of functional groups in this compound makes it a valuable precursor for generating libraries of compounds for pre-clinical screening.

In silico and pre-clinical studies on analogous N-alkoxyalkyl piperidine derivatives have predicted or demonstrated a variety of potential therapeutic applications. researchgate.netclinmedkaz.org These studies suggest that modifying the core piperidine structure can lead to compounds with activities such as:

Anesthetic and Spasmolytic Effects : Certain N-alkoxyalkyl-4-alkynyl-4-hydroxypiperidine derivatives have shown potential as anesthetic, spasmolytic, and immunosuppressant agents. researchgate.net

Myelostimulatory Activity : Esters derived from 1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-hydroxypiperidine have exhibited myelostimulatory (immune-stimulating) properties, in some cases exceeding that of the standard drug levamisole. researchgate.net

Central Nervous System (CNS) Activity : The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders, cancer, and for use as antimicrobial agents. clinmedkaz.org

The table below summarizes research findings on the predicted or observed biological activities of various functionalized piperidine derivatives, underscoring the potential of this structural class in drug discovery.

| Piperidine Derivative Class | Potential Biological Activity | Research Finding |

| N-Alkoxyalkyl-4-alkynyl-4-hydroxypiperidines | Anesthetic, Spasmolytic, Immunosuppressant | Predicted by PASS computer program and supported by preliminary pharmacological studies. researchgate.net |

| Esters of 1-(2-ethoxyethyl)piperidine | Myelostimulatory | Ester complexes showed higher myelostimulatory activity compared to levamisole. researchgate.net |

| General Modified Piperidines | CNS diseases, Cancer, Antimicrobial | In silico studies suggest these compounds can affect various enzymes, receptors, and ion channels. clinmedkaz.org |

These findings highlight a clear rationale for using this compound as a scaffold to develop novel drug candidates for pre-clinical evaluation.

Development of Chiral Auxiliaries and Ligands for Asymmetric Transformations

Chirality is a fundamental aspect of molecular recognition in biological systems, and the synthesis of enantiomerically pure compounds is a major goal in modern drug development. The C-3 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-1-(2-Methoxyethyl)piperidin-3-ol.

Enantiomerically pure piperidin-3-ol is a valuable chiral building block in asymmetric synthesis. researchgate.netbldpharm.com Highly enantiospecific routes have been developed for its synthesis, which can then be used to build more complex chiral molecules. researchgate.net The asymmetric reduction of precursor ketones is a common strategy to produce chiral hydroxy-piperidines with high enantiomeric excess. nottingham.ac.uk

The chiral form of this compound could serve several roles in asymmetric transformations:

Chiral Building Block : The pure (R)- or (S)-enantiomer can be incorporated directly into a target molecule, transferring its chirality to the final product. nottingham.ac.uk

Chiral Auxiliary : The compound could be temporarily attached to a substrate, directing a stereoselective reaction before being cleaved.

Chiral Ligand : The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral catalyst for asymmetric reactions such as hydrogenations or C-C bond-forming reactions. researchgate.net The synthesis of P,N-ligands for iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts demonstrates the power of chiral piperidine-containing ligands. nih.gov

The availability of both enantiomers of this compound would provide access to either enantiomer of a target pharmaceutical compound, which is often crucial for optimizing efficacy and minimizing side effects.

Applications in Polymer Chemistry and Materials Science (e.g., ionic liquid components)

The applications of piperidine derivatives extend beyond pharmaceuticals into the realm of materials science. One area of significant interest is the development of ionic liquids (ILs). Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and are valued for their low volatility, high thermal stability, and tunable properties.

An ionic liquid consists of a cation and an anion. The cation is often a bulky, asymmetric organic molecule, with nitrogen-containing heterocycles like imidazolium (B1220033) or pyridinium being common choices. nih.gov By quaternizing the nitrogen atom of this compound, a corresponding piperidinium (B107235) cation can be formed. This cation, when paired with a suitable anion (e.g., hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), would form a piperidinium-based ionic liquid.

The presence of the methoxyethyl and hydroxyl groups offers unique advantages:

Task-Specific Functionality : The hydroxyl group provides a site for further chemical modification. It could be used to anchor the ionic liquid to a surface or to initiate polymerization, creating polymeric ionic liquids or ion-gels.

Tunable Properties : The ether linkage in the methoxyethyl side chain can influence the solvation properties, viscosity, and conductivity of the resulting ionic liquid. Structurally similar "methoxyethoxy" groups have been incorporated into the anions of ionic liquids, indicating the utility of such functionalization. nih.gov

These functionalized ionic liquids could find use as novel electrolytes in batteries, specialized solvents for catalysis and synthesis, or as components in advanced composite materials.

Investigations into Molecular Interactions and Non Clinical Biological Activities

Enzyme Interaction and Modulation Studies (In Vitro)

No publicly available research data was found describing the in vitro interaction of 1-(2-Methoxyethyl)piperidin-3-ol with any specific enzymes. Consequently, information regarding its inhibitory or activating effects, mechanistic insights into enzyme binding, and structure-activity relationship (SAR) studies for enzyme inhibition is not available in the public domain.

Characterization of Inhibitory or Activating Effects on Specific Enzymes

No data available.

Mechanistic Insights into Enzyme Binding and Allosteric Modulation

No data available.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

No data available.

Receptor Binding and Transporter Interaction Profiling (In Vitro and Cell-based, Non-Human Models)

Similarly, the search for data on the receptor binding and transporter interaction profile of this compound yielded no specific results. Quantitative assessments of its binding affinity and selectivity, as well as elucidations of its ligand-receptor or transporter interactions, are not present in the available scientific literature.

Quantitative Assessment of Binding Affinity and Selectivity

No data available.

Elucidation of Ligand-Receptor/Transporter Interactions and Binding Modes

No data available.

SAR Analyses for Receptor and Transporter Interactions

Structure-Activity Relationship (SAR) studies on a wide range of piperidine (B6355638) derivatives have established that modifications to the piperidine ring and its substituents significantly influence their binding affinity and selectivity for various receptors and transporters.

The N-substituent on the piperidine ring is a critical determinant of pharmacological activity. For instance, in a series of piperidine-based analogues of cocaine, replacement of the N-methyl group with larger phenylalkyl groups led to a modest improvement in activity at the serotonin (B10506) transporter (SERT) but a loss of activity at the dopamine (B1211576) transporter (DAT). nih.gov Other N-modified ligands, including those with polar groups incorporated into the N-alkyl substituent, generally showed decreased activity at monoamine transporters, although some retained potency at the norepinephrine (B1679862) transporter (NET). nih.gov This suggests that the 2-methoxyethyl group in this compound could modulate its interaction with these transporters, potentially conferring some degree of selectivity.

The substitution pattern on the piperidine ring itself is also crucial. For example, the stereochemistry of substituents can dramatically affect receptor affinity. Studies on aminotetralin derivatives, which share structural similarities with piperidines, revealed that a trans relationship between an amino group and an ether or thioether side chain is critical for optimal affinity to the μ-opioid receptor. sci-hub.st Similarly, for piperidine-based ligands, the relative orientation of substituents can dictate binding potency. nih.gov The hydroxyl group at the 3-position of this compound is a key feature. In some series of piperidine analogs, the presence and substitution of such a hydroxyl group were found to increase inhibitory effects on enzymes like monoamine oxidase (MAO). acs.org

Furthermore, bioisosteric replacement of functional groups can alter activity. For example, replacing an ester group with an oxadiazole in certain piperidine-based dopamine uptake inhibitors resulted in compounds with a longer duration of action. nih.gov The combination of the N-methoxyethyl group and the 3-hydroxyl group on the piperidine scaffold of this compound represents a unique combination that would require specific binding studies to determine its precise receptor and transporter interaction profile.

| Compound Series | Structural Modification | Observed Impact on Receptor/Transporter Binding | Reference |

| Piperidine-based cocaine analogs | N-demethylation | Improved activity at SERT and NET. nih.gov | nih.gov |

| Piperidine-based cocaine analogs | N-phenylalkyl substitution | Improved SERT activity, decreased DAT activity. nih.gov | nih.gov |

| Aminotetralin derivatives | trans vs cis isomers | trans isomers showed significantly higher μ-opioid receptor affinity. sci-hub.st | sci-hub.st |

| Piperidine derivatives | Hydroxyl group substitution | Increased monoamine oxidase (MAO) inhibitory effect. acs.org | acs.org |

| Spiropiperidine derivatives | N-substitution | Modulated affinity for the nociceptin (B549756) (NOP) receptor. nih.gov | nih.gov |

Cellular Mechanism of Action Studies (Non-Clinical, In Vitro Cell Lines)

Based on studies of related piperidine and piperazine (B1678402) derivatives, this compound could potentially influence cellular pathways such as apoptosis and autophagy, which are critical in cancer biology.

Several piperidine derivatives have been shown to induce apoptosis and perturb the cell cycle in cancer cells. For example, piperine, an alkaloid containing a piperidine ring, has been demonstrated to induce apoptosis in lung cancer cells by activating caspase-3 and caspase-9. nih.gov A piperazidine derivative of 23-hydroxy betulinic acid was found to trigger apoptotic cell death in hepatocellular carcinoma cells. nih.gov In the context of fungal pathogens, certain piperidine-based compounds have been shown to cause cell cycle arrest in the S-phase and induce apoptosis in Candida auris. nih.gov

Autophagy, a cellular degradation process, is another pathway that can be modulated by piperidine-containing molecules. Amphiphilic pyrrolidine (B122466) derivatives, which are structurally related to piperidines, have been shown to induce both autophagy and a potent apoptotic response in pancreatic cancer cells. nih.gov Interestingly, the pharmacological or genetic inhibition of autophagy potentiated the apoptosis induced by these compounds, suggesting a complex interplay between these two pathways. nih.gov Some 2-amino-1,4-naphthoquinone derivatives have also been found to induce cell death in lung cancer cells through autophagy. mdpi.com

The anticancer effects of many piperidine-related compounds are often mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and MAPK signaling pathways are frequently implicated. nih.gov Piperine, for instance, has been shown to inhibit the PI3K/Akt pathway and activate the p38 and ERK pathways in colorectal cancer cells. nih.gov The activation of these pathways can lead to downstream events that culminate in apoptosis.

The Gαq-coupled fatty acid receptor GPR40 and the Gαs-coupled receptor GPR119 are other potential targets. Agonists for these receptors, which can contain piperidine moieties, have been shown to stimulate intracellular signaling pathways leading to effects like GLP-1 secretion. acs.org The sigma-1 (σ1) receptor is another target for which piperidine derivatives have been developed, with some showing antiproliferative activity in human prostate cancer cell lines. nih.gov Molecular dynamics simulations have indicated that the interactions of the basic piperidine nitrogen atom and its substituents within the lipophilic binding pocket of the σ1 receptor are key for affinity. nih.gov

| Compound Type | Cell Line | Observed Cellular Effect | Signaling Pathway Implicated | Reference |

| Piperidine-based triazolylacetamides | Candida auris | Apoptosis, S-phase cell cycle arrest | Not specified | nih.gov |

| Amphiphilic pyrrolidine derivatives | Pancreatic cancer cells | Apoptosis and autophagy | Not specified | nih.gov |

| Piperine | Lung cancer cells | Apoptosis | Caspase-9 and Caspase-3 activation | nih.gov |

| Piperazidine derivative | Hepatocellular carcinoma cells | Apoptosis | Mitochondria-derived ROS burst | nih.gov |

| 2-Amino-1,4-naphthoquinone derivatives | A549 (Lung cancer) | Autophagy | LC3 protein regulation | mdpi.com |

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

The piperidine scaffold is a common feature in many compounds developed for their antimicrobial and antifungal properties. researchgate.netbiointerfaceresearch.com

A primary mechanism of antimicrobial action for many piperidine derivatives, particularly cationic amphiphilic structures, is the disruption of the microbial cell membrane. Piperidine-based sulfobetaines, for example, are thought to interfere with the cell membrane of microorganisms, leading to cell lysis. nih.gov The length of the N-alkyl chain in these compounds has been shown to directly correlate with their antimicrobial activity. nih.gov Similarly, piperazine-based polymers target the cytoplasmic membrane of bacteria, causing the leakage of intracellular components and subsequent cell death. rsc.orgnih.gov

Another identified microbial target is the enzyme succinate (B1194679) dehydrogenase (SDH). Certain piperidine-4-carbohydrazide (B1297472) derivatives have demonstrated potent inhibition of SDH activity in fungi, which disrupts the mitochondrial electron transport chain and cellular respiration. nih.govacs.org Molecular docking studies have suggested that these compounds can fit well into the active pocket of SDH. nih.govacs.org

For some fluoroquinolone antibiotics, which can feature a piperidine or piperazine ring, the primary targets are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov

Microbial resistance to antimicrobial agents, including those containing a piperidine moiety, is a significant challenge. One of the primary mechanisms of resistance is the active efflux of the drug from the microbial cell by efflux pumps. nih.gov Piperine has been shown to act as an efflux pump inhibitor in Staphylococcus aureus, thereby enhancing the efficacy of antibiotics like ciprofloxacin. nih.gov This suggests that some piperidine derivatives might be susceptible to efflux-mediated resistance.

Other general mechanisms of antimicrobial resistance that could apply to piperidine-based agents include the enzymatic degradation of the drug, modification of the drug target, and reduced permeability of the cell envelope. genome.jpyoutube.com For example, resistance to β-lactam antibiotics often involves the production of β-lactamase enzymes that inactivate the drug. While not directly applicable to all piperidine derivatives, it highlights the diverse strategies microbes employ to overcome antimicrobial agents.

| Antimicrobial Agent Class | Microorganism(s) | Identified Target/Mode of Action | Potential Resistance Mechanism | Reference |

| Piperidine-based sulfobetaines | S. aureus, B. subtilis, E. coli, C. albicans | Disruption of cell membrane, cell lysis | Not specified | nih.gov |

| Piperidine-4-carbohydrazide derivatives | Rhizoctonia solani, Verticillium dahliae | Inhibition of succinate dehydrogenase (SDH) | Not specified | nih.govacs.org |

| Piperazine-based polymers | E. coli, S. aureus | Disruption of cytoplasmic membrane, leakage of intracellular components | Not specified | rsc.orgnih.gov |

| Fluoroquinolones (may contain piperazine) | S. aureus | Inhibition of DNA gyrase and topoisomerase IV | Efflux pumps, target gene mutations | nih.gov |

| Piperidine-substituted halogenobenzenes | S. aureus, C. albicans | Not specified, likely cell wall/membrane disruption | Reduced susceptibility in Gram-negative bacteria | tandfonline.com |

Evaluation of Bioconjugation and Prodrug Strategies (Pre-Clinical, Non-Clinical)

The development of effective therapeutic agents often involves overcoming challenges related to their pharmacokinetic and pharmacodynamic properties. For the compound this compound, its inherent chemical structure, particularly the presence of a secondary alcohol and a tertiary amine within the piperidine ring, offers valuable opportunities for chemical modification through bioconjugation and prodrug strategies. These approaches aim to improve drug delivery, enhance bioavailability, and provide targeted release, thereby potentially increasing therapeutic efficacy and reducing off-target effects. While direct preclinical studies on bioconjugates and prodrugs of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally analogous N-substituted piperidin-3-ol derivatives.

The hydroxyl group at the C-3 position of the piperidine ring is a primary target for prodrug derivatization, most commonly through the formation of esters and carbamates. scirp.orgacs.org These modifications can alter the physicochemical properties of the parent molecule, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

One common prodrug approach involves the formation of carbamate (B1207046) esters. Research on other piperidine-containing compounds has demonstrated the potential of this strategy. For instance, carbamate ester derivatives of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine were synthesized and evaluated as prodrugs to improve oral bioavailability by mitigating first-pass metabolism. nih.gov In a preclinical study, the 4-isopropylphenylcarbamate derivative, when administered orally to rats, resulted in significantly higher plasma levels of the parent compound compared to the administration of the parent compound itself. nih.gov This suggests that a similar carbamate strategy could be hypothetically applied to this compound to enhance its systemic exposure.

Table 1: Hypothetical Carbamate Prodrugs of this compound Based on Analogous Structures

| Prodrug Moiety | Rationale for Selection | Potential Advantages |

| Aryl Carbamate | Based on successful application in other piperidine derivatives to improve metabolic stability. nih.gov | Increased lipophilicity, potential for sustained release. |

| Amino Acid Carbamate | May utilize amino acid transporters for improved absorption. | Enhanced aqueous solubility and targeted uptake. |

Esterification of the hydroxyl group is another well-established prodrug strategy. The choice of the ester promoiety can be tailored to control the rate of hydrolysis and, consequently, the release of the active parent drug. scirp.org For example, the synthesis of 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propanoyloxypiperidine highlights the use of a propanoyloxy ester to modify a piperidinol derivative. nih.gov While this particular compound showed weak activity in a writhing test, the synthetic strategy remains a valid approach for developing prodrugs. nih.gov

Table 2: Potential Ester Prodrug Strategies for this compound

| Ester Promoieties | Rationale for Selection | Potential Advantages |

| Short-chain alkyl esters (e.g., acetate, propionate) | Simple to synthesize and can be readily hydrolyzed by esterases. scirp.org | Increased lipophilicity, potential for improved membrane permeability. |

| Long-chain fatty acid esters | Can significantly increase lipophilicity, potentially leading to lymphatic absorption and bypassing first-pass metabolism. | Sustained release, potential for formulation in lipid-based delivery systems. |

| Phosphate esters | Can improve aqueous solubility and may be targeted by phosphatases. | Enhanced water solubility for parenteral formulations. |

Bioconjugation represents a more sophisticated approach where this compound could be linked to larger molecules, such as polymers, peptides, or antibodies. This strategy is often employed to achieve targeted delivery to specific tissues or cells, thereby maximizing therapeutic effect and minimizing systemic toxicity. For instance, N-substituted thymidine (B127349) analogues have been developed as bioconjugates for cancer therapy and imaging. nih.gov Although structurally different, this demonstrates the principle of using a heterocyclic core for targeted delivery.

The piperidine nitrogen in this compound also presents a potential site for modification, although this is less common for prodrug strategies involving the hydroxyl group. The development of N-substituted piperazine-coupled quinoxalines as antitumor agents showcases how modifications at the nitrogen of a heterocyclic ring can be crucial for biological activity. researchgate.netnih.gov

The evaluation of these hypothetical prodrugs and bioconjugates would necessitate a series of non-clinical studies. Initial in vitro experiments would assess the chemical stability of the derivatives in physiological buffers and their enzymatic hydrolysis rates in plasma and liver microsomes from different species. researchgate.net Subsequent studies in cell-based models would be required to evaluate their permeability across biological membranes and to confirm their conversion to the parent compound.

Finally, in vivo pharmacokinetic studies in animal models, such as rats or mice, would be essential to determine the absorption, distribution, metabolism, and excretion profiles of the prodrugs and to compare the systemic exposure of the parent compound achieved after administration of the prodrug versus the parent drug itself. nih.govunisi.it Such studies have been crucial in identifying promising prodrug candidates for other piperidine derivatives. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for synthesizing piperidine (B6355638) rings exist, future research will likely focus on developing more efficient and selective routes to 1-(2-Methoxyethyl)piperidin-3-ol and its derivatives. The pursuit of stereochemically pure compounds is particularly important, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org

Key areas of exploration include:

Asymmetric Synthesis: Developing novel asymmetric strategies is crucial for accessing enantiomerically pure piperidines. acs.org This could involve rhodium-catalyzed asymmetric reductive Heck reactions or exploiting exocyclic chirality to induce stereocontrol during ring formation. acs.orgsnnu.edu.cn Another approach is the use of chiral amines as auxiliaries in condensation reactions to produce enantiopure piperidines with high yields and chirality retention. rsc.orgrsc.org

Chemo-enzymatic Methods: The integration of biocatalysis with chemical synthesis offers a sustainable and highly selective approach. A chemo-enzymatic strategy could involve the asymmetric dearomatization of pyridine (B92270) precursors, using enzymes like amine oxidases and ene imine reductases to create stereo-defined 3-substituted piperidines. nih.gov

Advanced Cyclization Techniques: Research into innovative cyclization reactions, such as multicomponent reactions (MCRs) and intramolecular aza-Michael additions, can provide direct and diverse access to highly functionalized piperidine scaffolds. nih.govnih.gov Biosynthesis-inspired methods, like stereoselective three-component vinylogous Mannich reactions, could also be adapted to assemble complex chiral piperidines from simple starting materials. rsc.org

Catalytic Hydrogenation: Refining catalytic hydrogenation methods for pyridine precursors remains a vital area. The use of specific catalysts, such as platinum oxide or iridium(I) complexes, can influence the stereochemical outcome, potentially favoring the formation of desired cis or trans isomers of substituted piperidines. nih.govclockss.org

| Methodology | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Rhodium-based) to guide the formation of a specific stereoisomer from a prochiral precursor. | High enantioselectivity, access to specific chiral forms of the target compound. | snnu.edu.cn |

| Chemo-enzymatic Synthesis | Combines chemical steps with highly selective enzymatic reactions (e.g., using oxidases and reductases) to prepare stereo-defined products. | High stereoselectivity under mild, environmentally friendly conditions. | nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, rapidly building molecular complexity. | Efficient generation of a diverse library of derivatives for screening. | nih.govresearchgate.net |

| Biosynthesis-Inspired Strategies | Mimicking natural biosynthetic pathways, such as the cyclization of lysine (B10760008) to form the piperidine ring, to create complex structures. | Access to natural product-like structures with high stereocontrol. | rsc.org |

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

The structural motif of this compound serves as an excellent starting point for generating large libraries of related compounds. By applying the principles of combinatorial chemistry, diverse functional groups can be introduced at various positions on the piperidine ring. Methodologies such as multicomponent reactions are particularly well-suited for this, allowing for the rapid synthesis of complex and diverse piperidine scaffolds. researchgate.net

Once generated, these chemical libraries can be evaluated using high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. chemrxiv.org HTS allows for the rapid testing of thousands of compounds against a specific biological target. mdpi.com For instance, a library of derivatives based on the this compound scaffold could be screened for activity in areas where piperidines have shown promise, such as macrophage polarization modulation for autoimmune diseases or cancer therapy. clinmedkaz.orgnih.gov

Advanced Applications in Chemical Biology and Mechanistic Probe Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive natural products. nih.govnih.gov Derivatives of this compound could be developed as chemical probes to investigate biological processes. By modifying the core structure and attaching reporter tags (e.g., fluorescent dyes or biotin), these probes can be used to identify protein targets, validate mechanisms of action, and visualize biological pathways. The unique ability of piperidine to be combined with various molecular fragments makes it a versatile tool for creating new molecules with potential pharmacological effects. clinmedkaz.org Research into such compounds is ongoing, with potential applications in drug development for diseases related to inflammation, oxidative stress, and infection. ontosight.ai

Development of Novel Materials and Functional Molecules Incorporating the Piperidine Scaffold

The utility of the piperidine scaffold extends beyond pharmaceuticals into materials science. Future research could focus on incorporating the this compound moiety into larger molecular architectures to create novel functional materials.

Potential applications include:

Bioactive Polymers: Piperidine derivatives can be incorporated into biocompatible polymer films, such as those made from sodium alginate and poly(vinyl alcohol). nih.gov Such materials could be designed for controlled drug release or as antimicrobial surfaces for medical devices. nih.gov

Functional Catalysts: The nitrogen atom in the piperidine ring can act as a ligand for metal centers or as a basic site. Piperidine-functionalized materials, such as those supported on graphene quantum dots or complexed with metals like magnesium and zinc, have been developed as efficient catalysts for various chemical transformations, including polymerization reactions. researchgate.netrsc.org

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The rational design of new molecules based on the this compound structure can be significantly accelerated by combining computational modeling with experimental synthesis and testing. arabjchem.org This synergistic approach helps to predict the properties of new derivatives before they are synthesized, saving time and resources.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of newly designed derivatives of this compound. arabjchem.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov It can be used to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its biological target over time. nih.govrsc.org This can help to assess the stability of the ligand-protein complex and identify key interactions that contribute to binding. arabjchem.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-Methoxyethyl)piperidin-3-ol in laboratory settings?

- Methodological Answer :

- Storage : Store in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture and ensure containers are sealed to prevent aerosol formation .

- Personal Protection : Use NIOSH/EN 166-approved eye protection and nitrile gloves. Conduct regular glove integrity checks. Avoid inhalation by working in a fume hood or well-ventilated area .

- Spill Management : Evacuate the area, contain spills with inert absorbents, and dispose of waste in accordance with local regulations. Prevent entry into drainage systems .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Spectroscopic Techniques : Use and to identify proton and carbon environments. For example, the methoxyethyl group () will show distinct splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (e.g., ) via exact mass analysis .

- InChI Key : Cross-reference experimental data with PubChem entries (e.g., InChIKey: JAVUBKWZTRFGDS-QMMMGPOBSA-N for stereoisomers) .

Q. What are the key synthetic routes for this compound?

- Methodological Answer :

- Stepwise Alkylation : React piperidin-3-ol with 2-chloroethyl methyl ether under basic conditions (e.g., KCO) in DMF at 60–80°C. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity by HPLC (>95%) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Key factors include temperature, solvent polarity, catalyst concentration, and reaction time. Use a factorial design to screen interactions .

- Example Design :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Solvent (DMF/HO) | 90:10 | 95:5 |

- Analysis : Apply ANOVA to identify significant variables. For instance, higher temperatures may reduce reaction time but increase side-product formation .

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, an unexpected peak could arise from residual solvent or stereochemical isomerism—use deuterated solvents and 2D NMR (COSY, HSQC) for clarity .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

Q. What methodologies assess the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. IC values can quantify potency .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., -labeled ligands) to measure affinity for GPCRs or ion channels .

- Cell Viability : Screen for cytotoxicity in HEK-293 or HepG2 cells via MTT assays .

Q. How does the hydroxyl group in this compound influence its reactivity compared to analogs?

- Methodological Answer :

- Hydrogen Bonding : The hydroxyl group increases polarity, enhancing solubility in polar solvents (e.g., water or ethanol) but reducing stability under acidic conditions.

- Derivatization : Protect the hydroxyl group (e.g., silylation with TMSCl) during alkylation reactions to prevent side reactions. Deprotection with TBAF restores functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products